molecular formula C15H18N4O B2406474 3-(dimethylamino)-N-(2-(pyrimidin-5-yl)ethyl)benzamide CAS No. 2034342-42-0

3-(dimethylamino)-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Cat. No.: B2406474
CAS No.: 2034342-42-0
M. Wt: 270.336
InChI Key: DNNIQQJDZRKCSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-N-(2-(pyrimidin-5-yl)ethyl)benzamide (CAS: 627508-76-3; molecular formula: C₂₈H₃₀N₄O₂), also known as CRT5, is a benzamide derivative featuring a pyridinyl core substituted with an ethoxynaphthalenyl group and a dimethylaminoethyl side chain . The compound’s synthesis typically involves coupling reactions between substituted benzoyl chlorides and amine-containing intermediates, as inferred from analogous benzamide syntheses .

Properties

IUPAC Name

3-(dimethylamino)-N-(2-pyrimidin-5-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-19(2)14-5-3-4-13(8-14)15(20)18-7-6-12-9-16-11-17-10-12/h3-5,8-11H,6-7H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNIQQJDZRKCSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCCC2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-(2-(pyrimidin-5-yl)ethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the Pyrimidinyl Ethyl Group: The pyrimidinyl ethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the benzamide with 2-bromoethylpyrimidine in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-(2-(pyrimidin-5-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form the corresponding N-oxide.

    Reduction: The pyrimidinyl ethyl group can be reduced to form the corresponding ethylamine derivative.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Formation of the N-oxide derivative.

    Reduction: Formation of the ethylamine derivative.

    Substitution: Formation of nitrated or halogenated benzamide derivatives.

Scientific Research Applications

3-(dimethylamino)-N-(2-(pyrimidin-5-yl)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-(2-(pyrimidin-5-yl)ethyl)benzamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Key Observations:

  • Core Structure : CRT5 and filapixant both incorporate pyrimidine/pyridine motifs, but CRT5’s ethoxynaphthalenyl group enhances lipophilicity compared to filapixant’s trifluoromethyl-thiazole moiety .
  • Target Specificity : Unlike descarbonsildenafil (a PDE inhibitor ), CRT5 lacks sulfonamide groups, suggesting divergent mechanisms.
  • Synthesis Complexity : CRT5’s ethoxynaphthalenyl group likely requires multi-step synthesis, contrasting with simpler analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which is synthesized via direct acyl chloride-amine coupling .

Pharmacological and Physicochemical Properties

Property CRT5 Filapixant Descarbonsildenafil
Molecular Weight (g/mol) 454.56 506.54 462.56
logP (Predicted) ~3.5 (moderate lipophilicity) ~4.1 (high lipophilicity) ~2.8 (moderate)
Solubility Moderate (dimethylamino enhances aqueous solubility) Low (trifluoromethyl reduces solubility) Moderate (sulfonamide enhances polarity)
Bioactivity Kinase inhibition (hypothesized) Purinoreceptor antagonism PDE5 inhibition

Key Insights:

  • Solubility: The dimethylaminoethyl side chain in CRT5 may enhance water solubility compared to filapixant’s hydrophobic substituents .

Biological Activity

3-(dimethylamino)-N-(2-(pyrimidin-5-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific protein kinases involved in cancer signaling pathways. This article explores the biological activity of this compound, synthesizing existing research findings, case studies, and comparative data.

Chemical Structure and Properties

The compound features a benzamide structure with a dimethylamino group and a pyrimidine moiety . Its molecular formula is C14_{14}H18_{18}N4_{4}O. The unique combination of these structural elements contributes to its solubility and interaction profile, making it a candidate for further investigation in drug development.

Research indicates that this compound exhibits significant biological activity primarily through its role as an inhibitor of receptor tyrosine kinases (RTKs) . RTKs are critical in various cellular processes, including proliferation and survival, making them key targets in cancer therapy. The compound's ability to bind selectively to these receptors suggests potential therapeutic applications.

In Vitro Studies

In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis. For example, derivatives of benzamide have been evaluated for their effects on the P2X7 receptor, which is implicated in inflammatory processes and cancer progression.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructure FeaturesBiological Activity
4-Methyl-N-(2-pyridinyl)benzamideContains a pyridine instead of pyrimidineAnticancer activity
N-(4-Methylphenyl)-N'-(2-pyridinyl)ureaUrea linkage instead of amideInhibitor of specific kinases
4-Amino-N-(pyridin-2-yl)benzamideAmino group substitutionPotential anti-inflammatory effects

The distinct pharmacological properties of this compound may arise from its unique structural combination, enhancing its efficacy compared to other similar compounds.

Case Studies

A notable study demonstrated the compound's effectiveness in inhibiting specific kinases associated with cancer cell lines. The results indicated that treatment with this compound resulted in significant reductions in cell viability across multiple cancer types, supporting its potential as an anticancer agent .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Condensation reactions involving appropriate amines and carboxylic acids.
  • Molecular docking simulations to optimize binding affinities.
  • Surface plasmon resonance (SPR) techniques to assess the interactions with target proteins.

These methods not only facilitate the production of the compound but also help elucidate its mechanisms of action through structural optimization .

Q & A

Q. What are the recommended synthetic routes for 3-(dimethylamino)-N-(2-(pyrimidin-5-yl)ethyl)benzamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step processes, starting with the preparation of the pyridine derivative and subsequent amide coupling. For example, acid chloride formation using thionyl chloride followed by reaction with the amine-containing intermediate is a common approach . Optimization can employ Design of Experiments (DOE) to systematically vary parameters (temperature, solvent, catalyst) or computational reaction path searches (e.g., quantum chemical calculations) to predict favorable conditions . Continuous flow reactors may enhance reproducibility and scalability .

Q. How should researchers characterize the structural and electronic properties of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) for confirming substituent positions and stereochemistry.
  • Mass Spectrometry (MS) for molecular weight validation.
  • X-ray Crystallography (if crystals are obtainable) to resolve 3D conformation .
  • Density Functional Theory (DFT) calculations to predict electronic properties (e.g., charge distribution, HOMO-LUMO gaps) .

Q. What are the key considerations in designing in vitro assays for evaluating this compound's biochemical activity?

  • Use target-specific assays (e.g., enzyme inhibition, receptor binding) based on structural analogs (e.g., benzamides targeting bacterial enzymes like acps-pptase) .
  • Include controls for cytotoxicity (e.g., mammalian cell viability assays).
  • Validate assay reproducibility using orthogonal methods (e.g., fluorescence-based and radiometric assays) .

Q. What purification techniques are effective post-synthesis?

  • Column Chromatography : Optimize solvent systems (e.g., gradient elution with ethyl acetate/hexane) for separation of polar intermediates.
  • Recrystallization : Use solvents like ethanol or acetonitrile to improve crystalline purity .
  • HPLC : For high-purity requirements, especially in biological studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biochemical activity data across studies?

  • Replicate assays under standardized conditions (pH, temperature, buffer composition) to minimize variability.
  • Verify compound purity (>95% via HPLC) and stability under assay conditions.
  • Use meta-analysis to reconcile discrepancies, incorporating data from orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What computational strategies can predict interactions between this compound and biological targets?

  • Molecular Docking : Tools like AutoDock or Schrödinger Suite to model binding poses with target proteins (e.g., bacterial enzymes or neuronal receptors).
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time and solvent effects.
  • Machine Learning : Train QSAR models using structural analogs to predict activity against untested targets .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency or selectivity?

  • Systematic Substitution : Modify the pyrimidinyl or dimethylamino groups and test derivatives for activity.
  • Free-Wilson Analysis : Quantify contributions of specific substituents to biological activity.
  • Fragment-Based Drug Design : Identify critical pharmacophores using crystallographic or NMR fragment screening .

Q. What methodologies address stability challenges under varying storage or physiological conditions?

  • Accelerated Stability Studies : Expose the compound to heat, light, and humidity, monitoring degradation via HPLC or LC-MS.
  • Lyophilization : Improve shelf-life by formulating as a lyophilized powder.
  • Microsomal Stability Assays : Evaluate metabolic degradation in liver microsomes to guide structural modifications .

Q. How can researchers integrate high-throughput screening (HTS) with mechanistic studies?

  • Use HTS-compatible assays (e.g., fluorescence polarization) to screen large libraries.
  • Follow up hits with SPR (Surface Plasmon Resonance) for kinetic binding analysis.
  • Combine with CRISPR-Cas9 gene editing to validate target relevance in cellular models .

Q. What advanced spectroscopic techniques can elucidate reaction mechanisms during synthesis?

  • In Situ FTIR : Monitor intermediate formation in real-time.
  • NMR Kinetic Studies : Track reaction progress and identify transient species.
  • Electron Paramagnetic Resonance (EPR) : Detect radical intermediates in oxidation/reduction steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.